molecular formula C15H19NO2 B12610157 1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one CAS No. 651315-21-8

1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one

Cat. No.: B12610157
CAS No.: 651315-21-8
M. Wt: 245.32 g/mol
InChI Key: ZUVXCFFIIOTNOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the reaction of N-ethyl isatin with l-proline and 1,3-di(furan-2-yl)prop-2-en-1-one under reflux conditions . This reaction proceeds via a 1,3-dipolar cycloaddition mechanism, forming the desired indole derivative with high regio- and stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the indole ring can interact with various enzymes, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one is unique due to its specific combination of a furan ring and an indole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

651315-21-8

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

1-[2-(furan-2-yl)ethyl]-3a-methyl-3,4,5,6-tetrahydroindol-2-one

InChI

InChI=1S/C15H19NO2/c1-15-8-3-2-6-13(15)16(14(17)11-15)9-7-12-5-4-10-18-12/h4-6,10H,2-3,7-9,11H2,1H3

InChI Key

ZUVXCFFIIOTNOX-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC=C1N(C(=O)C2)CCC3=CC=CO3

Origin of Product

United States

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